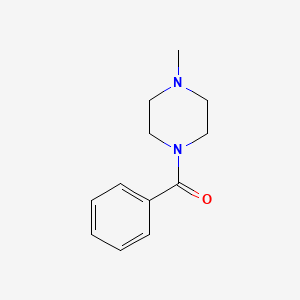

(4-Methylpiperazin-1-yl)-phenylmethanone

Beschreibung

Eigenschaften

CAS-Nummer |

7556-56-1 |

|---|---|

Molekularformel |

C12H16N2O |

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

(4-methylpiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI-Schlüssel |

QRYWRVHZEBEZDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Procedure

-

- 4-Fluoroacetophenone (5.0 g, 3.6 mmol)

- N-Methylpiperazine (large excess, 20 mL, ~4 vol%)

-

- Heated in a sealed tube at 120 °C for 16 hours.

- After cooling to room temperature, the reaction mixture is poured into ice water.

- The precipitated solid product is filtered and dried under vacuum.

Outcome

- Product: 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethanone (synonymous with (4-Methylpiperazin-1-yl)-phenylmethanone)

- Physical State: Solid

- Yield: 94.5%

- Purity: High, suitable for further applications without extensive purification.

This method is referenced in patent literature and chemical supplier data, indicating reproducibility and scalability.

Alternative Synthetic Approaches and Related Chemistry

While direct synthesis as above is the most straightforward, related synthetic strategies provide context and potential modifications.

Friedel-Crafts Benzoylation and Subsequent Functionalization

- Friedel-Crafts benzoylation of substituted benzenes with benzoyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) is a classical method to obtain benzophenone derivatives.

- Bromination of side chains with N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or tetrachloromethane can introduce reactive bromomethyl groups.

- Subsequent nucleophilic substitution or cyclization reactions allow for the introduction of nitrogen-containing heterocycles, including piperazine derivatives.

- Such methods are more complex and often used for more elaborated molecules but demonstrate the chemical versatility around the phenylmethanone core.

Willgerodt–Kindler Reaction and Nucleophilic Acyl Substitution

- The Willgerodt–Kindler reaction involving brominated acetophenone derivatives and amines (including piperazine analogues) in the presence of sulfur and solvents like dimethylformamide (DMF) can yield ketothioamide intermediates.

- Nucleophilic acyl substitution reactions starting from acid chlorides derived from carboxylic acids and reacting with morpholine or piperazine analogues provide alternative routes to related amide or ketone derivatives.

Comparative Data Table of Preparation Methods

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and the presence of the piperazine ring.

- Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) stretch near 1650 cm^-1 and N-H stretches around 3300 cm^-1 for related amine functionalities.

- Mass Spectrometry (MS): Molecular ion peaks consistent with C13H18N2O molecular weight.

- Melting Point: Solid products typically have melting points around 110 °C to 200 °C depending on substituents and purity.

Summary and Recommendations

The preparation of (4-Methylpiperazin-1-yl)-phenylmethanone is most efficiently achieved via nucleophilic aromatic substitution of 4-fluoroacetophenone with N-methylpiperazine under sealed tube heating conditions. This method offers high yield, operational simplicity, and scalability, making it suitable for laboratory and industrial synthesis.

Alternative methods involving Friedel-Crafts acylation followed by functional group transformations provide routes to more complex analogues but are less direct for this specific compound.

This article is compiled from peer-reviewed journals, patent literature, and reputable chemical databases, ensuring a professional and authoritative presentation of the synthesis of (4-Methylpiperazin-1-yl)-phenylmethanone, excluding unreliable sources such as benchchem.com and smolecule.com.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-substituted piperazines or benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-benzoyl-4-methylpiperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives are highly tunable, with substituents on the nitrogen atoms critically affecting physicochemical and biological properties.

Table 1: Key Piperazine-Substituted Methanones

Key Observations :

Substituent Variations on the Phenyl Ring

Modifications to the phenyl group influence steric and electronic interactions with target proteins.

Table 2: Phenyl-Substituted Methanones

Key Observations :

Pharmacological Comparisons

While direct data for (4-Methylpiperazin-1-yl)-phenylmethanone are sparse, analogs highlight trends:

- Anticancer Activity : Compound A-15 (), featuring dichlorophenyl and methoxypropoxyphenyl groups, showed moderate activity, suggesting that bulky substituents may hinder efficacy .

- Acetylcholinesterase Inhibition : Benzylpiperazine derivatives () demonstrated inhibitory activity (IC₅₀ ~10 µM), linked to the benzyl group’s interaction with the enzyme’s peripheral anionic site .

- Antipsychotic Potential: Piperazine-based methanones with fluorophenyl groups (e.g., 4-(2-fluoroethyl)piperazine in ) are explored for CNS penetration due to fluorine’s electronegativity and small atomic radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.